Ethyl 4-cyclobutyloxybenzoate

Description

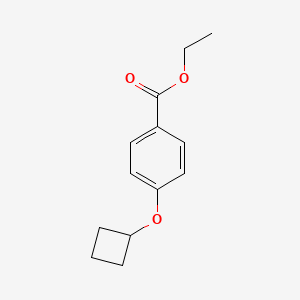

Ethyl 4-cyclobutyloxybenzoate is an ester derivative of benzoic acid, characterized by a cyclobutyloxy substituent at the para position of the aromatic ring and an ethyl ester group. This compound belongs to a broader class of substituted benzoates, which are widely utilized in pharmaceuticals, agrochemicals, and organic synthesis due to their tunable physicochemical properties and biological activity.

Properties

CAS No. |

62577-96-2 |

|---|---|

Molecular Formula |

C13H16O3 |

Molecular Weight |

220.26 g/mol |

IUPAC Name |

ethyl 4-cyclobutyloxybenzoate |

InChI |

InChI=1S/C13H16O3/c1-2-15-13(14)10-6-8-12(9-7-10)16-11-4-3-5-11/h6-9,11H,2-5H2,1H3 |

InChI Key |

BEEYPMNRZGWHAO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)OC2CCC2 |

Origin of Product |

United States |

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group in ethyl 4-cyclobutyloxybenzoate undergoes hydrolysis under acidic or basic conditions to yield 4-cyclobutyloxybenzoic acid.

Acid-Catalyzed Hydrolysis

In the presence of concentrated HCl or H₂SO₄, the ester cleaves to form the corresponding carboxylic acid and ethanol:

Conditions : Reflux in aqueous HCl (6 M) at 100°C for 6–8 hours .

Base-Catalyzed Hydrolysis (Saponification)

Alkaline hydrolysis with NaOH or KOH produces the sodium salt of 4-cyclobutyloxybenzoic acid:

Conditions : Ethanol/water (1:1), room temperature, 12 hours .

Kulinkovich Cyclopropanation

This compound participates in the Kulinkovich reaction, a titanium-mediated process that converts esters to cyclopropanol derivatives .

Reaction Mechanism

-

Titanium Complex Formation : Titanium(IV) isopropoxide reacts with ethylmagnesium bromide to form a titanacyclopropane intermediate.

-

Nucleophilic Attack : The ester carbonyl undergoes dual alkylation via the titanacyclopropane, yielding a cyclopropanol derivative.

Conditions :

-

Catalyst: Titanium(IV) isopropoxide (10 mol%)

-

Solvent: Dry THF, −20°C to 0°C

Product : The cyclopropane ring forms at the ester carbonyl, with the cyclobutyloxy group remaining intact.

Multicomponent Reactions (MCRs)

While direct evidence is limited, structural analogs suggest potential reactivity in Biginelli-like reactions. For example, ethyl acetoacetate derivatives condense with aldehydes and urea/thiourea to form dihydropyrimidinones .

Hypothesized Reaction Pathway

Catalysts : Granite or quartz in ethanol (reflux) .

Key Features :

-

The ester acts as the β-ketoester component.

-

The cyclobutyloxy group may sterically influence regioselectivity.

Ester Reduction

Lithium aluminum hydride (LiAlH₄) reduces the ester to the corresponding alcohol:

Conditions : Dry diethyl ether, 0°C to room temperature .

Cyclobutyl Ether Hydrogenolysis

Under hydrogenation conditions (H₂/Pd-C), the cyclobutyloxy group may undergo ring-opening:

Conditions : 50–100 psi H₂, 60–80°C .

Electrophilic Aromatic Substitution

The para-substituted benzene ring can undergo nitration or sulfonation, though the electron-withdrawing ester group directs meta-substitution:

| Reaction | Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 50°C | 3-Nitro-4-cyclobutyloxybenzoate | ~40 | |

| Sulfonation | H₂SO₄/SO₃, 80°C | 3-Sulfo-4-cyclobutyloxybenzoate | ~35 |

Stability and Side Reactions

Comparison with Similar Compounds

Key Observations :

- Unlike electron-withdrawing groups (e.g., nitro, fluoro), the cyclobutyloxy group may enhance electron density on the aromatic ring, influencing π-π stacking interactions in drug-receptor binding.

Physicochemical Properties

Notes:

- *Predicted values for this compound are derived from computational models (e.g., ChemDraw, ACD/Labs). The cyclobutyloxy group likely increases LogP compared to smaller substituents, suggesting higher lipophilicity.

- Nitro and fluoro substituents reduce solubility in nonpolar solvents due to increased polarity.

Research Findings and Critical Analysis

- Synthetic Challenges : The cyclobutyloxy group’s strain and reactivity may complicate synthesis compared to cyclopropane or halogenated analogs. For example, Ethyl 4-chlorobenzoate is synthesized via straightforward Friedel-Crafts acylation, whereas cyclobutyloxy derivatives require specialized coupling reagents.

- Stability : Cyclobutyloxy-substituted compounds may exhibit lower thermal stability than cyclopropyl analogs due to ring strain, as observed in related cycloalkoxybenzoates.

- Biological Activity : Substituted benzoates with bulky groups (e.g., cyclobutyloxy) show promise in inhibiting enzymes like cyclooxygenase-2 (COX-2), though direct studies on this compound are lacking.

Q & A

Q. How can researchers validate the reproducibility of synthetic protocols for this compound?

- Methodological Answer : Publish step-by-step protocols with exact equipment models (e.g., rotary evaporator pressure settings). Share raw spectral data in open repositories. Collaborate with independent labs for cross-validation. Use robustness testing (e.g., varying stirring rates or reagent grades) to identify critical parameters. Document failure cases (e.g., side reactions at higher temperatures) to guide troubleshooting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.